molecular formula C23H28N4O3S3 B3305173 4,7-dimethyl-2-{4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 922702-00-9

4,7-dimethyl-2-{4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B3305173
CAS No.: 922702-00-9
M. Wt: 504.7 g/mol
InChI Key: DOTBJCZCYDOLFO-UHFFFAOYSA-N
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Description

4,7-dimethyl-2-{4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase implicated in cell cycle regulation, metabolism, and tumorigenesis. This compound exhibits significant research value in the field of oncology, particularly in the study of SIRT2's role in promoting the proliferation and survival of various cancer cell types, including breast cancer and leukemia. Its mechanism of action involves binding to the catalytic domain of SIRT2, effectively blocking the deacetylation of downstream targets such as α-tubulin , which is crucial for maintaining microtubule dynamics and proper mitotic progression. The disruption of this process leads to cell cycle arrest and apoptosis in malignant cells, positioning this inhibitor as a valuable chemical probe for investigating SIRT2 biology and a promising lead compound for the development of novel anti-cancer therapeutics. The molecular design, featuring a benzothiazole core linked to a sulfonylpiperidine moiety via a piperazine connector, is recognized as a privileged scaffold for achieving high affinity and selectivity against SIRT2 over other sirtuin isoforms. Researchers utilize this compound to elucidate the complex signaling networks governed by SIRT2 and to validate it as a therapeutic target in pre-clinical disease models.

Properties

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S3/c1-16-5-6-17(2)21-20(16)24-23(32-21)26-13-11-25(12-14-26)22(28)18-7-9-27(10-8-18)33(29,30)19-4-3-15-31-19/h3-6,15,18H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTBJCZCYDOLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2-{4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene derivatives, which are then further reacted to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-{4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine rings, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal–Knorr reaction, and various oxidizing and reducing agents for other transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4,7-dimethyl-2-{4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-{4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Benzothiazole vs. Benzoisoxazole/Triazole : The target’s benzothiazole core is distinct from benzoisoxazole () or triazole () scaffolds. Benzothiazoles are associated with membrane permeability due to moderate lipophilicity, whereas benzoisoxazoles may exhibit enhanced polarity, affecting bioavailability .

Substituent Effects

  • Thiophene-2-Sulfonyl vs. Carbonyl/Trifluoromethyl : The sulfonyl group in the target compound likely improves binding affinity compared to carbonyl-containing analogs (e.g., Compound 21) by enabling stronger hydrogen-bond interactions with target proteins. Trifluoromethyl groups () contribute to metabolic stability but reduce solubility .
  • 4,7-Dimethyl Substitution : The methyl groups on the benzothiazole core may increase lipophilicity, enhancing blood-brain barrier penetration compared to unsubstituted analogs .

Pharmacological Implications

  • Antibacterial Activity : derivatives with piperidine-linked heterocycles showed moderate antibacterial effects, suggesting the target compound’s piperazine-piperidine-thiophenesulfonyl architecture could be optimized for similar applications .

Biological Activity

The compound 4,7-dimethyl-2-{4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic molecule characterized by a benzothiazole core and various functional groups, including a thiophene-2-sulfonyl moiety. This structural complexity suggests potential biological activities that are of significant interest in medicinal chemistry and drug development.

Anticancer Activity

A study evaluating various benzothiazole derivatives found that compounds with similar structures exhibited significant anticancer activity against multiple cancer cell lines, including leukemia and breast cancer. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation .

Antibacterial and Antifungal Properties

Research has indicated that certain derivatives of benzothiazole possess antibacterial properties. For instance, compounds similar to this compound demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. .

Case Study 1: Synthesis and Evaluation

In a synthesis study, researchers developed several benzothiazole derivatives and evaluated their biological activities. Among them, compounds featuring piperazine and piperidine moieties showed promising results in terms of anticancer effects. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antitumor Screening

Another study focused on the anticancer activity of 4-thiazolidinones containing a benzothiazole moiety. The results indicated that these compounds could inhibit various cancer cell lines effectively. The findings support the potential application of benzothiazole derivatives in cancer therapy .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesBiological Activities
This compound Benzothiazole core with piperazine and piperidine ringsAntioxidant, anti-inflammatory, antitumor
2-(4-Aminophenyl)benzothiazole Benzothiazole core with amino groupModerate antibacterial activity
2-(Thiophen-2-yl)benzothiazole Benzothiazole core with thiophene substituentAntimicrobial properties

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Confirm regiochemistry of the benzothiazole (δ 7.2–8.1 ppm for aromatic protons) and piperazine coupling (δ 2.5–3.5 ppm for N-CH2 groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases; monitor for residual solvents (e.g., DMF) .

How can researchers address discrepancies in biological activity data across different assays?

Advanced Research Focus
Contradictions may arise from:

  • Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter target binding. For example, thiol-containing buffers may reduce sulfonyl groups, diminishing activity .
  • Cellular vs. enzymatic assays : Off-target effects in cell-based assays (e.g., cytotoxicity in MCF-7 cells) may mask specific enzyme inhibition observed in vitro .
  • Solution : Validate activity using orthogonal assays (e.g., SPR for binding kinetics, enzymatic fluorogenic substrates) and standardize protocols (e.g., fixed DMSO concentrations ≤0.1%) .

What strategies improve solubility and bioavailability while retaining potency?

Q. Advanced Research Focus

  • Prodrug design : Introduce phosphate or acetyl groups at the benzothiazole N-position to enhance aqueous solubility. Hydrolysis in vivo regenerates the active compound .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve oral bioavailability. Monitor stability via DSC and dissolution testing .
  • Structural modifications : Replace the methyl group at C7 with polar substituents (e.g., -OH or -NH2) while maintaining piperazine-thiophene interactions critical for target binding .

How does stereochemistry of the piperidine-piperazine system influence target affinity?

Q. Advanced Research Focus

  • Piperidine conformation : Chair vs. boat conformations affect the spatial orientation of the sulfonyl group. Molecular docking (e.g., AutoDock Vina) shows that axial sulfonyl positioning improves fit into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Piperazine substituents : Bulky groups (e.g., 4-fluorophenyl) on the piperazine ring enhance selectivity for serotonin receptors (5-HT2A) over dopamine receptors, as shown in comparative SAR studies .

What computational methods predict off-target interactions and toxicity risks?

Q. Advanced Research Focus

  • Molecular dynamics simulations : Analyze binding stability to CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability and drug-drug interactions .
  • Toxicity prediction : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks from the thiophene-sulfonyl moiety, which may form reactive metabolites .

How can synthetic byproducts be identified and minimized during scale-up?

Q. Advanced Research Focus

  • LC-MS/MS : Detect trace impurities (e.g., des-methyl derivatives at C4/C7) formed during benzothiazole alkylation. Optimize methyl iodide stoichiometry and reaction time .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor sulfonylation progress and reduce over-sulfonylated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-dimethyl-2-{4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
4,7-dimethyl-2-{4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole

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